molecular formula C19H20N2O3 B5730883 5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Katalognummer B5730883
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: KSPBVMLEYPIYQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and is a selective inhibitor of nuclear factor-kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. Therefore, IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases related to inflammation, cancer, and autoimmune disorders.

Wirkmechanismus

IMD-0354 selectively inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, leading to the expression of pro-inflammatory genes. IMD-0354 binds to a specific site on the NF-κB protein, preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
IMD-0354 has been shown to have significant biochemical and physiological effects in various disease models. In animal models of arthritis, IMD-0354 has been shown to reduce inflammation, joint destruction, and cartilage damage. In animal models of colitis, IMD-0354 has been shown to reduce inflammation, epithelial damage, and improve gut barrier function. In cancer models, IMD-0354 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

IMD-0354 has several advantages as a research tool, including its high selectivity for NF-κB inhibition, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its poor solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.

Zukünftige Richtungen

There are several future directions for the research and development of IMD-0354. One potential application is in the treatment of autoimmune diseases, where the selective inhibition of NF-κB activation could reduce inflammation and tissue damage. Another potential application is in the treatment of cancer, where IMD-0354 could be used as a combination therapy with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to optimize the synthesis and formulation of IMD-0354 to improve its bioavailability and efficacy in in vivo studies.

Synthesemethoden

The synthesis of IMD-0354 involves the reaction of 4-isopropylphenol with 4-methoxybenzyl chloride to form an intermediate compound, which is then reacted with potassium cyanate to yield the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, IMD-0354 has shown promising results in inhibiting the activation of NF-κB and reducing inflammation in animal models of arthritis, colitis, and sepsis. In addition, IMD-0354 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(2)14-4-10-17(11-5-14)23-12-18-20-19(21-24-18)15-6-8-16(22-3)9-7-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPBVMLEYPIYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.